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Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with

significant implications for understanding disease pathogenesis and discovering novel

therapeutic targets. The accurate and reproducible extraction of lipids from complex biological

matrices, such as tissues, is a critical first step for any downstream analysis, including mass

spectrometry and chromatography. The diversity in the physicochemical properties of lipids

presents a significant challenge for their comprehensive extraction.

This document provides a detailed protocol for the extraction of lipids from tissue samples,

using the widely accepted Bligh and Dyer method. This protocol is broadly applicable to a

variety of tissue types and can be adapted for the specific extraction of a lipid of interest,

referred to herein as "Lipid 5." Additionally, comparative data on the efficiency of different

extraction methods are presented to aid in method selection.

Comparison of Common Lipid Extraction Methods
The choice of extraction method can significantly impact the yield and profile of the recovered

lipids. The three most common methods for lipid extraction from tissues are the Folch, Bligh

and Dyer, and methyl-tert-butyl ether (MTBE) methods. The following table summarizes the

comparative recovery of different lipid classes using these methods.
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Lipid Class Folch
Bligh &
Dyer

MTBE
Tissue
Type(s)

Reference(s
)

Total Lipids High High Moderate
Marine

Tissue
[1]

Phosphatidyl

choline (PC)
High High High

Mouse Liver

& Heart
[2]

Phosphatidyl

ethanolamine

(PE)

High High High
Mouse Liver

& Heart
[2]

Phosphatidyl

serine (PS)
High High Higher

Mouse Liver

& Heart
[2]

Phosphatidyli

nositol (PI)
High High Higher

Mouse Liver

& Heart
[2]

Lysophosphat

idylcholine

(LPC)

High High Low
Mouse

Tissues
[3]

Triacylglycero

ls (TG)
High Moderate High

Mouse Liver

& Heart
[2]

Cholesteryl

Esters (CE)
High High High

Mouse Liver

& Heart
[2]

Note: "High," "Moderate," and "Low" are relative terms based on the cited literature. Actual

yields may vary depending on the specific tissue and experimental conditions.

Experimental Protocol: Bligh and Dyer Method for
Lipid Extraction from Tissues
This protocol is a modification of the original Bligh and Dyer method and is suitable for the

extraction of total lipids from a variety of animal tissues.

Materials:
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Chloroform (CHCl₃), HPLC grade

Methanol (MeOH), HPLC grade

Deionized water (H₂O)

Phosphate-buffered saline (PBS), ice-cold

Glass homogenizer (e.g., Dounce or Potter-Elvehjem)

Conical glass centrifuge tubes with PTFE-lined caps

Pasteur pipettes, glass

Centrifuge

Nitrogen gas stream or vacuum concentrator (e.g., SpeedVac)

Vortex mixer

Procedure:

Tissue Preparation:

1. Excise the tissue of interest and immediately place it on ice.

2. Weigh approximately 50-100 mg of the tissue and record the exact weight.

3. Wash the tissue sample with ice-cold PBS to remove any blood or external contaminants.

4. Finely mince the tissue on a cold surface.

Homogenization:

1. Transfer the minced tissue to a glass homogenizer.

2. Add 1 mL of ice-cold deionized water.

3. Homogenize the tissue on ice until a uniform suspension is achieved.
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Lipid Extraction:

1. To the 1 mL of tissue homogenate, add 3.75 mL of a 1:2 (v/v) mixture of

chloroform:methanol.

2. Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and to form a single

phase.

3. Add an additional 1.25 mL of chloroform to the mixture.

4. Vortex for 1 minute.

5. Add 1.25 mL of deionized water to the mixture.

6. Vortex for another 1 minute. This will induce phase separation.

Phase Separation:

1. Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C.

2. After centrifugation, two distinct phases will be visible: a lower organic phase (chloroform)

containing the lipids and an upper aqueous phase (methanol-water) containing polar

metabolites. A protein disk may be present at the interface.

Lipid Recovery:

1. Carefully insert a glass Pasteur pipette through the upper aqueous phase into the lower

organic phase.

2. Gently apply positive pressure while passing through the upper phase to prevent its entry

into the pipette.

3. Aspirate the lower chloroform phase and transfer it to a clean glass tube.

4. To maximize recovery, the upper phase can be re-extracted with 2 mL of chloroform,

vortexed, centrifuged, and the lower phase collected and pooled with the first extract.

Drying and Storage:
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1. Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen

gas or using a vacuum concentrator. Avoid overheating the sample to prevent lipid

degradation.

2. The dried lipid extract will appear as a thin film at the bottom of the tube.

3. Resuspend the lipid extract in a suitable solvent for downstream analysis (e.g.,

chloroform/methanol 2:1, v/v).

4. Store the lipid extract at -80°C under an inert atmosphere (e.g., nitrogen or argon) to

prevent oxidation.

Visualizations
Experimental Workflow for Lipid Extraction
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Tissue Collection
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Caption: Workflow for lipid extraction from tissues using the Bligh and Dyer method.
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Representative Signaling Pathway: PI3K/Akt Pathway
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Caption: Simplified diagram of the PI3K/Akt signaling pathway involving lipid second

messengers.[4][5][6][7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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